N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide
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Overview
Description
N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C14H20FNO2S It is characterized by the presence of a cyclohexyl group, an ethyl group, and a fluorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of sulfonic acids or sulfonamides with different oxidation states.
Scientific Research Applications
N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. The cyclohexyl and ethyl groups contribute to the compound’s hydrophobicity, which can influence its interaction with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent in organic synthesis.
N-cyclohexyl-N-methyl-4-fluorobenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
N-cyclohexyl-N-ethyl-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide is unique due to the presence of the ethyl group and the fluorine atom, which confer specific chemical properties such as increased lipophilicity and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h8-11,13H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNLUTYBIQYDOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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